molecular formula C9H12BrNO B7975636 3-Bromo-4-(2-methylpropoxy)pyridine

3-Bromo-4-(2-methylpropoxy)pyridine

Cat. No.: B7975636
M. Wt: 230.10 g/mol
InChI Key: FDTNCHBVPCEAFC-UHFFFAOYSA-N
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Description

3-Bromo-4-(2-methylpropoxy)pyridine is an organic compound with the molecular formula C10H14BrNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the third position and a 2-methylpropoxy group at the fourth position of the pyridine ring. It is used as an intermediate in organic synthesis and has applications in various fields including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(2-methylpropoxy)pyridine can be achieved through several methods. One common method involves the bromination of 4-(2-methylpropoxy)pyridine. The reaction typically uses bromine as the brominating agent in the presence of a solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the desired position .

Industrial Production Methods

For industrial production, the synthesis of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(2-methylpropoxy)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-4-(2-methylpropoxy)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-(2-methylpropoxy)pyridine depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom and the 2-methylpropoxy group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-(2-methylpropoxy)pyridine is unique due to the presence of both the bromine atom and the 2-methylpropoxy group, which can influence its reactivity and interactions in chemical and biological systems. This combination of functional groups makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

IUPAC Name

3-bromo-4-(2-methylpropoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-7(2)6-12-9-3-4-11-5-8(9)10/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDTNCHBVPCEAFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=NC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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